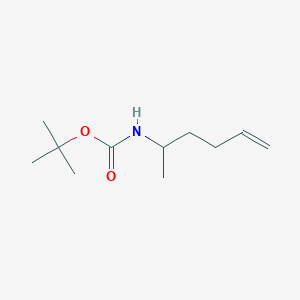

tert-Butyl hex-5-en-2-ylcarbamate

Description

tert-Butyl hex-5-en-2-ylcarbamate is a carbamate derivative featuring a hex-5-en-2-yl backbone with a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its unsaturated alkene moiety at the 5-position, which imparts reactivity for further functionalization, such as hydrogenation or cycloaddition reactions. It serves as a critical intermediate in organic synthesis, particularly in the preparation of complex molecules like sphingoid bases and pharmaceuticals. For example, tert-Butyl (2S,3R)-3-(benzyloxy)-1-(phenylthio)hex-5-en-2-ylcarbamate (compound 11) was synthesized via a thiol-ene reaction with tri-n-butylphosphine and phenyl disulfide, achieving an 88% yield . The Boc group enhances stability during synthetic steps while allowing selective deprotection under acidic conditions.

Properties

CAS No. |

169268-97-7 |

|---|---|

Molecular Formula |

C11H21NO2 |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

tert-butyl N-hex-5-en-2-ylcarbamate |

InChI |

InChI=1S/C11H21NO2/c1-6-7-8-9(2)12-10(13)14-11(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,12,13) |

InChI Key |

FFXKVKQCRFUQDD-UHFFFAOYSA-N |

SMILES |

CC(CCC=C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(CCC=C)NC(=O)OC(C)(C)C |

Synonyms |

Carbamic acid, (1-methyl-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural diversity among tert-butyl carbamates lies in their substituents and backbone modifications. Key examples include:

- tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate : Contains a boron-containing dioxaborolane ring and imidazole group, enabling Suzuki-Miyaura cross-coupling reactions (MW: 309.17) .

- tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate: Features a cyclohexyl scaffold with amino and dimethylaminocarbonyl groups, making it a versatile building block for bioactive molecules .

- tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate : Incorporates a pyridinyl ring with chloro and trifluoromethyl substituents, common in agrochemicals and pharmaceuticals (MW: 296.67) .

In contrast, tert-butyl hex-5-en-2-ylcarbamate lacks heteroaromatic or boron-containing groups but includes a reactive alkene for downstream modifications .

Stability and Handling

- Hex-5-en-2-ylcarbamate : Stable under basic conditions but susceptible to strong acids (Boc deprotection) .

- Boronated Imidazolylcarbamate : Moisture-sensitive due to the dioxaborolane ring, requiring anhydrous handling .

- Pyridinylcarbamate : Likely stable to hydrolysis but reactive at the chloro position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.